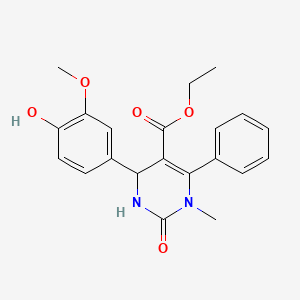

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological significance, and research findings associated with this compound.

The compound's molecular formula is C15H18N2O5 with a molecular weight of 306.31 g/mol. It has been characterized by various spectral methods, including NMR and FT-IR. The predicted boiling point is approximately 621.7 °C, and its density is estimated at 1.256 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O5 |

| Molecular Weight | 306.31 g/mol |

| Boiling Point | 621.7 °C (predicted) |

| Density | 1.256 g/cm³ (predicted) |

| pKa | 9.87 (predicted) |

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various pathogenic bacteria such as E. coli, S. aureus, and fungi like C. albicans due to the presence of specific functional groups like methoxy .

Antiviral Activity

The compound has also been studied for its antiviral properties. It acts as an inhibitor of HIV by targeting the gp120 protein, which is crucial for viral entry into host cells. This mechanism suggests potential therapeutic applications in treating HIV infections .

Antitumor Activity

In addition to antimicrobial and antiviral effects, there is evidence that this compound may possess antitumor activity. Structure-activity relationship (SAR) studies have indicated that modifications on the pyrimidine ring can enhance cytotoxic effects against cancer cell lines . For instance, compounds with specific substitutions have shown significant inhibition of tumor cell proliferation.

Case Studies and Research Findings

- Antimicrobial Study : A series of synthesized pyrimidine derivatives were tested for their antimicrobial activity against several strains of bacteria and fungi. The results demonstrated that compounds with methoxy groups exhibited enhanced activity compared to their unsubstituted counterparts .

- Antiviral Evaluation : In vitro studies confirmed that this compound effectively inhibited HIV replication in cell cultures by blocking the interaction between the virus and host cells .

- Antitumor Activity : Research published in medicinal chemistry journals reported that certain derivatives showed promising results in inhibiting the growth of HeLa cells (a type of cervical cancer cell line), indicating potential for further development as anticancer agents .

科学研究应用

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that ethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits antiviral properties, particularly as an inhibitor of HIV replication. It has been identified as a potential inhibitor of the gp120 protein, which plays a critical role in HIV entry into host cells .

Case Study: Inhibition of HIV gp120

In vitro studies demonstrated that this compound effectively inhibits the interaction between HIV gp120 and CD4 receptors on T-cells, thereby preventing viral entry and replication. The mechanism involves the stabilization of the gp120 conformation, which is crucial for its binding to CD4 .

2. Antioxidant Properties

The compound has also shown promising antioxidant activity, which is beneficial in reducing oxidative stress associated with various diseases, including cancer and neurodegenerative disorders. Its structure allows it to scavenge free radicals effectively .

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to untreated controls .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multicomponent reactions such as the Biginelli reaction, which allows for the efficient formation of tetrahydropyrimidine derivatives . Variations in substituents on the phenyl ring have been explored to enhance biological activity.

Table: Synthetic Routes and Yields

| Synthetic Route | Yield (%) | Key Observations |

|---|---|---|

| Biginelli Reaction | 85 | High selectivity for desired product |

| Microwave-Assisted Synthesis | 90 | Reduced reaction time significantly |

属性

IUPAC Name |

ethyl 6-(4-hydroxy-3-methoxyphenyl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-4-28-20(25)17-18(14-10-11-15(24)16(12-14)27-3)22-21(26)23(2)19(17)13-8-6-5-7-9-13/h5-12,18,24H,4H2,1-3H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWOGWOHNKCEQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C=C2)O)OC)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。